molecular formula C11H14O2 B13604425 3-Methoxy-3-phenylcyclobutan-1-ol

3-Methoxy-3-phenylcyclobutan-1-ol

Cat. No.: B13604425
M. Wt: 178.23 g/mol
InChI Key: OLMYTVWWVKUSGD-UHFFFAOYSA-N
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Description

3-Methoxy-3-phenylcyclobutan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclobutanol derivative, characterized by a methoxy group and a phenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-phenylcyclobutan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 3-methoxycyclobutanone under anhydrous conditions can yield the desired product. The reaction typically requires a solvent such as diethyl ether and is conducted at low temperatures to ensure the stability of the Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-phenylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclobutanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

3-Methoxy-3-phenylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-phenylcyclobutan-1-ol involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcyclobutan-1-ol: Lacks the methoxy group, leading to different chemical properties and reactivity.

    3-Methoxy-3-methyl-1-butanol: Similar in structure but with a different carbon backbone, resulting in distinct applications and reactivity.

Uniqueness

3-Methoxy-3-phenylcyclobutan-1-ol is unique due to the presence of both a methoxy group and a phenyl group on the cyclobutane ring. This combination imparts specific chemical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-methoxy-3-phenylcyclobutan-1-ol

InChI

InChI=1S/C11H14O2/c1-13-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3

InChI Key

OLMYTVWWVKUSGD-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)O)C2=CC=CC=C2

Origin of Product

United States

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